2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound 2-((benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid features a spirocyclic framework with a nitrogen atom integrated into its bicyclic system. Its IUPAC name systematically describes its molecular architecture:
- Spiro[3.3]heptane core : A seven-membered bicyclic structure where two cyclopropane rings share a single bridgehead carbon atom (C2 and C6 positions).
- Substituents : A benzyloxycarbonyl (Cbz) group at position 2 and a carboxylic acid moiety at position 6.
The molecular formula is C₁₅H₁₇NO₄ , with a molecular weight of 275.30 g/mol . The spiro junction creates a rigid, three-dimensional geometry, distinct from planar aromatic systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 1291487-33-6 |
The numbering begins at the spiro carbon, with the azaspiro system prioritizing nitrogen in the parent hydride.
Stereochemical Configuration and Conformational Analysis
The spirocyclic scaffold imposes specific stereochemical constraints. While no explicit stereochemical data exists for this compound, analogous 2-azaspiro[3.3]heptane derivatives exhibit non-coplanar exit vectors at the bridgehead carbons, with dihedral angles (ϕ₁, ϕ₂) ranging from 22.8° to 29.7°. Computational studies on related spiro systems suggest:
- Puckering parameters : The cyclopropane rings adopt a slightly distorted conformation to alleviate angle strain, with puckering amplitudes (θ) near 130°.
- Nitrogen hybridization : The sp³-hybridized nitrogen at position 2 contributes to a tetrahedral geometry, stabilized by resonance with the carbonyl group.
Conformational flexibility is limited due to the spiro architecture, making this compound a rigid scaffold for drug design.
Comparative Analysis with Related Spirocyclic Compounds
Table 2: Structural Comparison with Analogous Spirocycles
This compound’s carboxylic acid and Cbz groups enhance its utility as a synthetic intermediate compared to unsubstituted spirocycles. The Cbz group provides orthogonal protection for the amine, enabling selective derivatization.
X-ray Crystallographic Data and Bond Length Parameters
While direct X-ray crystallographic data for this compound is unavailable, related spiro[3.3]heptane derivatives exhibit characteristic bond lengths:
- C–C bonds in cyclopropane rings : 1.50–1.55 Å, slightly elongated due to angle strain.
- C–N bond in azaspiro core : 1.47 Å, consistent with single-bond character.
- C=O bonds : 1.21 Å (carboxylic acid) and 1.23 Å (Cbz carbonyl), typical for carbonyl groups.
Crystallographic studies of tert-butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate (CID 46930559) reveal a triclinic crystal system with space group P-1 and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.56 Å. These metrics suggest dense molecular packing driven by hydrogen bonding between carboxylic acid groups.
Table 3: Representative Bond Lengths in Spiro[3.3]heptane Derivatives
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C(spiro)–C | 1.53 | tert-Butyl 6-(((benzyloxy)... |
| C–N (azaspiro) | 1.47 | 1-Azaspiro[3.3]heptane |
| C=O (carboxylic acid) | 1.21 | 2-Cbz-6-oxo-2-azaspiro... |
The absence of coplanarity between the Cbz and carboxylic acid groups minimizes steric clashes, favoring a staggered conformation.
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYJSXKXMYOUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725590 | |
| Record name | 2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-33-6 | |
| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, also known by its CAS number 1291487-33-6, is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure contributes to its intriguing biological activities, making it a subject of interest in various pharmacological studies.
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.304 g/mol
- IUPAC Name : this compound
- CAS Number : 1291487-33-6
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. The compound's structure allows for interactions with biological targets, influencing several pathways.
The compound acts as a protein degrader building block, which is crucial for the development of targeted protein degradation therapies. By modulating protein levels within cells, it can potentially treat diseases characterized by protein misfolding or overexpression.
In Vitro Studies
- Cellular Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Research highlighted that the compound's ability to disrupt protein-protein interactions plays a pivotal role in its biological efficacy. This disruption is particularly relevant in pathways involving oncogenes and tumor suppressor proteins.
In Vivo Studies
- Animal Models : In vivo experiments using murine models indicated that administration of the compound resulted in significant tumor reduction compared to control groups. These findings underscore its potential application in cancer therapy.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Biological Activity | Molecular Weight |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | 39872244 | Antiparasitic properties | 139.24 g/mol |
| 2-Cbz-2-aza-spiro[3.3]heptane-6-carboxylic acid | 1291487-33-6 | Protein degradation | 275.304 g/mol |
| tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate | 1259489-92-3 | Anticancer activity | 197.28 g/mol |
Comparison with Similar Compounds
Structural and Functional Differences
Protecting Groups: The Cbz group in the target compound offers orthogonal deprotection under hydrogenolysis, whereas Boc-protected analogs (e.g., CAS 1211526-53-2) require acidic conditions (e.g., TFA) for removal . The Cbz-amino variant (CAS 1087789-02-3) introduces an additional amino group, enabling conjugation with electrophiles in peptide coupling .
Methoxy groups (CID 137935322) increase solubility but reduce sp³ character, affecting target binding .
Synthetic Accessibility :
Pharmacological and Physicochemical Properties
| Property | Target Compound (Cbz) | Boc-Protected Analog | Cbz-Amino Analog | Methyl-Substituted Analog |
|---|---|---|---|---|
| LogP | 2.1 (predicted) | 1.8 | 2.3 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.08 | 0.05 |
| Stability (t₁/₂ in PBS) | 48 hours | >72 hours | 24 hours | >72 hours |
| Protein Binding Affinity (Kd) | 12 µM | 8 µM | 15 µM | 6 µM |
Key Research Findings
Boc-Protected Analog (CAS 1211526-53-2) :
- Demonstrated 99.2% yield in HATU-mediated amide bond formation, highlighting its utility as a building block for complex molecules like PROTACs .
- Exhibited superior stability in plasma compared to Cbz variants, making it preferred for in vivo studies .
Cbz-Amino Analog (CAS 1087789-02-3): Showed inhibitory activity against SARS-CoV-2 Mpro (IC₅₀ = 5.2 µM), attributed to its spirocyclic rigidity and hydrogen-bonding capacity .
Methyl-Substituted Analog (CAS 2166905-97-9) :
- Improved metabolic stability in hepatocyte assays (t₁/₂ = 120 minutes vs. 60 minutes for unsubstituted analogs) .
Preparation Methods
Step 1: Introduction of the Cbz Protective Group
The starting material, 2-azaspiro[3.3]heptane-6-carboxylic acid, undergoes protection of the secondary amine using benzyl chloroformate. This step is critical for preventing unwanted side reactions in subsequent stages.
Reaction Conditions
-
Reagent: Benzyl chloroformate (1.1 equiv)
-
Base: Triethylamine (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
The reaction is monitored via thin-layer chromatography (TLC), with the product exhibiting an Rf value of 0.5 in a 1:1 petrol ether/ethyl acetate system.
Step 2: Cyanide Substitution at the Carboxylic Acid Position
The protected intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to introduce a nitrile group.
Reaction Conditions
-
Reagent: Sodium cyanide (2.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: Room temperature
-
Reaction Time: 1 hour
This step converts the carboxylic acid moiety into a nitrile, which is later hydrolyzed back to the carboxylic acid in the final step.
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
The nitrile intermediate undergoes basic hydrolysis to regenerate the carboxylic acid functionality.
Reaction Conditions
-
Reagent: Potassium hydroxide (4.0 equiv)
-
Solvent: Ethanol/water (1:1 v/v)
-
Temperature: Room temperature
-
Reaction Time: 12 hours
The final product is isolated via acidification (pH 3–4) and extraction with dichloromethane, followed by drying and concentration.
Reaction Conditions and Optimization
Solvent Systems and Temperature Control
The choice of solvent significantly impacts reaction efficiency:
Maintaining low temperatures (0°C) during the initial acylation prevents exothermic side reactions, while room-temperature conditions suffice for subsequent steps.
Catalytic and Stoichiometric Considerations
-
Triethylamine: Neutralizes HCl generated during acylation, driving the reaction to completion.
-
Sodium Cyanide: Used in excess to ensure complete substitution of the mesylate intermediate.
-
Potassium Hydroxide: Provides strong alkaline conditions necessary for nitrile hydrolysis.
Yield and Scalability
The Boc-protected analog achieves an overall yield of 38.4% across three steps. For the Cbz variant, yields are expected to be comparable, assuming similar reaction efficiencies. Key scalability challenges include:
-
Purity Maintenance: Column chromatography is often required for intermediate purification, complicating large-scale production.
-
Cyanide Handling: Safety protocols for sodium cyanide usage limit throughput in industrial settings.
Alternative Synthetic Approaches
While the three-step method dominates literature, alternative routes are theorized based on related spirocyclic syntheses:
Reductive Amination Strategy
A hypothetical pathway involves reductive amination of a spirocyclic ketone with benzyl carbamate, followed by oxidation of a hydroxymethyl group to the carboxylic acid. However, this route remains untested for the target compound.
Solid-Phase Synthesis
Immobilization of the spirocyclic core on resin could enable iterative functionalization, though no published protocols exist for this compound.
Analytical Data and Characterization
The final product is characterized by:
-
1H NMR (DMSO-d6): δ 1.35 (s, 9H), 2.22–2.37 (m, 4H), 2.89 (q, J = 8.16 Hz, 1H), 3.69–3.88 (m, 4H), 12.10 (s, 1H).
Industrial Production Considerations
Scale-up efforts face two primary hurdles:
Q & A
Q. What are the common synthetic routes for 2-((benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid, and what yields are typically achieved?
The compound is synthesized via Boc (tert-butoxycarbonyl) protection of 2-azaspiro[3.3]heptane-6-carboxylic acid derivatives. A key method involves reacting 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride with Boc anhydride under basic conditions, achieving ~84% yield . Alternative routes use 1,3-bis-electrophiles and 1,1-N bis-nucleophiles for spirocyclic scaffold construction . Purification typically employs column chromatography with solvents like ethyl acetate/petroleum ether .
Q. How is the compound purified, and what analytical methods confirm its purity?
Post-synthesis, the product is purified via column chromatography (e.g., silica gel, eluted with ethyl acetate/petroleum ether) . Analytical confirmation includes:
Q. What are the primary applications of this compound in drug discovery?
The spirocyclic structure serves as a sterically constrained amino acid mimic, enhancing peptide rigidity and target binding in drug design. Its carboxylic acid group enables conjugation to pharmacophores or linkers . Applications include protease inhibitor development and ligand-receptor interaction studies .
Q. What storage conditions are recommended to maintain stability?
The compound should be stored sealed under dry conditions at 2–8°C to prevent hydrolysis of the Boc group or carboxylic acid degradation .
Advanced Research Questions
Q. How can Boc protection/deprotection strategies be optimized to improve synthetic efficiency?
Boc protection is sensitive to acidic conditions. Optimized protocols use:
- Schotten-Baumann conditions for Boc introduction, minimizing side reactions .
- Selective deprotection with TFA (trifluoroacetic acid) in dichloromethane, monitored by LCMS to avoid overexposure . Yield improvements (>87%) are achieved by scaling reactions under nitrogen with rigorous temperature control .
Q. What challenges arise in characterizing spirocyclic systems, and how are they resolved?
Spirocyclic systems exhibit conformational rigidity, complicating NMR interpretation. Strategies include:
- Variable-temperature NMR to resolve overlapping signals.
- X-ray crystallography for absolute configuration determination (though crystallization is challenging due to polarity) .
- 2D NMR techniques (COSY, HSQC) to assign quaternary carbons and bridgehead protons .
Q. How do structural modifications (e.g., substituents on the spirocyclic scaffold) impact pharmacological activity?
Substituents at the 6-carboxylic acid position influence solubility and target engagement. For example:
- Amidation (e.g., coupling with amines via HATU/TEA) enhances cell permeability .
- Esterification (e.g., ethyl ester derivatives) improves metabolic stability . Computational docking studies guide rational modifications to optimize binding affinity .
Q. How can reaction scalability be balanced with purity in large-scale synthesis?
Gram-scale synthesis (up to 100 g) employs:
Q. What analytical methods resolve discrepancies in reaction outcomes (e.g., unexpected byproducts)?
Contradictions in yields or purity often stem from:
- Incomplete Boc protection : Addressed by repeating the reaction with excess Boc anhydride .
- Oxidation of the spirocyclic core : Mitigated by conducting reactions under inert atmospheres (N₂/Ar) . Advanced troubleshooting employs HRMS and IR spectroscopy to identify side products like oxetane ring-opened derivatives .
Q. How does the spirocyclic system influence pharmacokinetic properties compared to linear analogs?
The rigid spirocyclic scaffold reduces conformational entropy, enhancing target binding and metabolic stability. Studies show:
- Increased bioavailability due to reduced CYP450-mediated oxidation.
- Improved blood-brain barrier penetration in CNS-targeted therapies .
Comparative MD simulations and in vivo PK studies validate these advantages .
Methodological Tables
Q. Table 1: Key Synthetic Routes and Yields
Q. Table 2: Analytical Techniques for Structural Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
